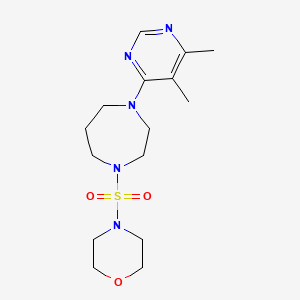
1-(3-cyclopentylpropanoyl)-4-(3-fluorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves condensation reactions, where carbamimide and aromatic acids are common reactants. For example, similar compounds have been synthesized through the condensation of carbamimide and 3-fluorobenzoic acid in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These methods highlight the importance of selecting appropriate reactants and conditions to achieve the desired piperazine derivatives with high specificity and yield (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Piperazine compounds exhibit diverse molecular conformations, significantly influenced by substituents on the piperazine ring. X-ray diffraction studies of similar compounds reveal that while molecules of certain derivatives are linked by hydrogen bonds forming a three-dimensional structure, others lack hydrogen bonding, demonstrating the impact of molecular substitutions on the overall structure (Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, including photochemical processes and nucleophilic substitutions. For instance, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, a related compound, undergoes low-efficiency substitution and decarboxylation upon irradiation in water, showcasing the reactivity of piperazine rings under photochemical conditions (Mella et al., 2001).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical and pharmaceutical fields. The crystal and molecular structure of similar piperazine derivatives have been elucidated using X-ray analysis, providing insights into their conformation and interactions, which are vital for understanding their physical behavior (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies on similar compounds reveal their potential as ligands for receptors, indicating the importance of structural modifications on their biological activities and chemical properties. For instance, the synthesis and receptor binding assays of certain piperazine derivatives highlight their potential as dopamine receptor ligands, underscoring the influence of chemical structure on biological activity (Fang-wei, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Characterization : Research on similar compounds, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involves synthesis through condensation reactions and characterization using spectroscopic methods (Sanjeevarayappa et al., 2015).
- Molecular Structure Analysis : Studies on compounds like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines show similar molecular structures but different intermolecular interactions, highlighting the diversity in molecular conformations and bonding patterns (Mahesha et al., 2019).
Biological and Pharmaceutical Applications
- Antimicrobial Studies : Some piperazine derivatives exhibit moderate antimicrobial activities, suggesting potential for development into antimicrobial agents (Yadav & Joshi, 2008).
- Antibacterial Activities : Novel 1,4-disubstituted piperazines have been studied for their antibacterial properties, indicating their potential use in treating bacterial infections (Shroff et al., 2022).
- Bioorthogonal Labeling : Functionalized piperazine derivatives have been synthesized for bioorthogonal labeling purposes, which is a technique used in biological research to study molecular interactions and functions (Mamat et al., 2016).
Chemistry and Material Science
- Synthesis of Derivatives for Material Science : The synthesis of novel piperazine derivatives and their evaluation in various fields, including material science, opens up new avenues for the application of these compounds (Yarim et al., 2012).
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-[4-(3-fluorobenzoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-17-7-3-6-16(14-17)19(24)22-12-10-21(11-13-22)18(23)9-8-15-4-1-2-5-15/h3,6-7,14-15H,1-2,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTLXOUQYYBTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopentylpropanoyl)-4-(3-fluorobenzoyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5579322.png)


![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)
![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)
